

An In-depth Technical Guide to the Thermochemical Data of 1,1-Dibromoethane

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Compound of Interest

Compound Name: 1,1-Dibromoethane

Cat. No.: B1583053

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **1,1-dibromoethane**. The information is compiled from critically evaluated data sources, including the National Institute of Standards and Technology (NIST) WebBook and Active Thermochemical Tables (ATcT), to ensure accuracy and reliability for research and development applications.

Core Thermochemical Data

The following tables summarize the key thermochemical parameters for **1,1-dibromoethane** in both its liquid and gaseous phases. These values are essential for understanding the compound's stability, reactivity, and energy changes during chemical transformations.

Table 1: Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Phase	$\Delta_f H^\circ$ (kJ/mol) at 298.15 K	Uncertainty (kJ/mol)	Data Source
Gas	-41.0	Not Specified	NIST WebBook
Gas	-5.2	Not Specified	Active Thermochemical Tables[1]
Liquid (cr,l)	-67.3	± 1.3	Active Thermochemical Tables
Liquid (cr,l)	-67.0	± 1.3	Active Thermochemical Tables[2]

Note: Discrepancies in reported values can arise from different experimental methods and data analysis techniques.

Table 2: Heat Capacity and Entropy

Heat capacity (C_p) is the amount of heat required to raise the temperature of a substance by one degree Celsius. Standard entropy (S°) is a measure of the randomness or disorder of a system.

Phase	Property	Value	Units	Temperature (K)	Data Source
Gas	Heat Capacity (C_p)	84.16	J/mol·K	298.15	NIST WebBook
Gas	Entropy (S°)	329.74	J/mol·K	298.15	NIST WebBook
Liquid	Heat Capacity (C_p)	Not Specified	J/mol·K	Not Specified	
Liquid	Entropy (S°)	Not Specified	J/mol·K	Not Specified	

Data for the liquid phase heat capacity and entropy were not readily available in the searched literature.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organic compounds like **1,1-dibromoethane** relies on precise calorimetric and spectroscopic techniques. While specific experimental protocols for this exact molecule are not extensively detailed in publicly available literature, the following represents a generalized methodology based on standard procedures for halogenated hydrocarbons.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of **1,1-dibromoethane** can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Generalized Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample of high-purity **1,1-dibromoethane** is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to ensure ignition.
- **Bomb Assembly and Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals

until a maximum temperature is reached and the system begins to cool.

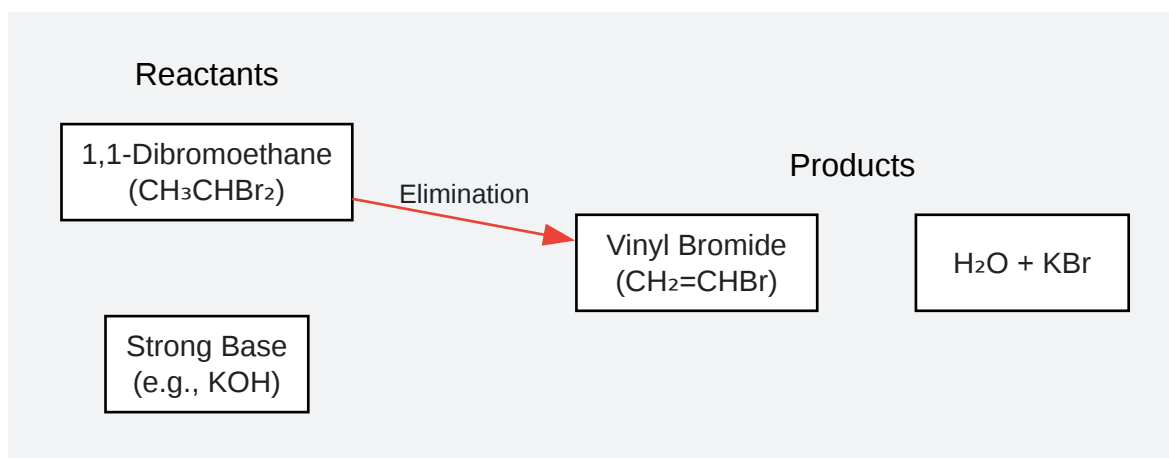
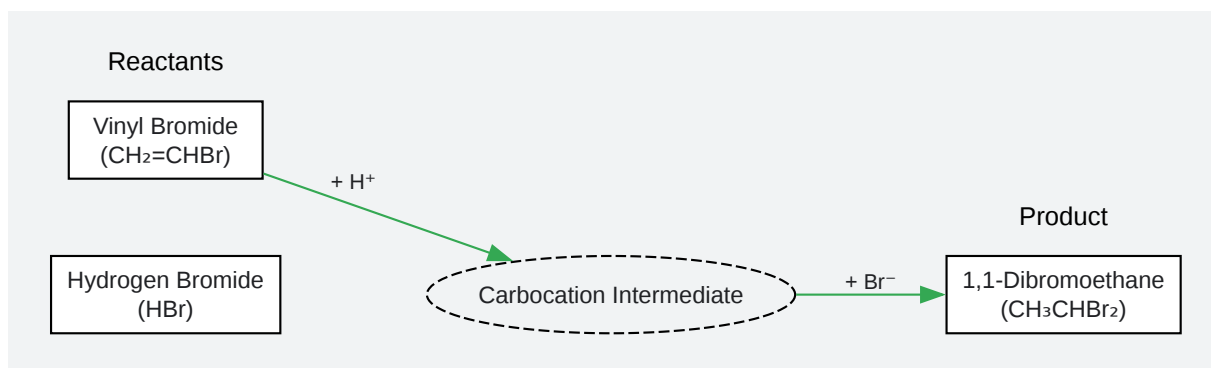
- **Analysis of Products:** After the experiment, the bomb is depressurized, and the contents are analyzed to ensure complete combustion and to quantify any side products, such as hydrobromic acid.
- **Calculation:** The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and the heat of solution of the final products. The standard enthalpy of formation is then calculated using Hess's Law, combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HBr).

Reaction Pathways Involving 1,1-Dibromoethane

The following diagrams illustrate key chemical transformations involving **1,1-dibromoethane**.

Synthesis of 1,1-Dibromoethane

1,1-Dibromoethane can be synthesized via the addition of hydrogen bromide (HBr) to vinyl bromide. This reaction is a classic example of electrophilic addition to an alkene, following Markovnikov's rule.



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References

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